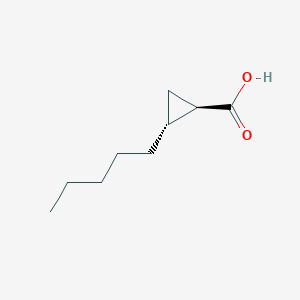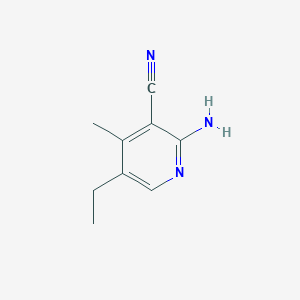
3-Pyridinecarbonitrile,2-amino-5-ethyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- is an organic compound with the molecular formula C9H11N3 It is a derivative of pyridine, featuring a nitrile group at the 3-position, an amino group at the 2-position, an ethyl group at the 5-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms.
Industrial Production Methods
Industrial production of this compound typically involves the use of thiourea dioxide as an efficient, reusable organic catalyst in an aqueous medium . This method is advantageous due to its environmental friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridinecarboxylic acids, while reduction reactions may produce pyridinecarbinols.
Scientific Research Applications
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pyridinecarbonitrile: This compound has a similar structure but lacks the ethyl and methyl groups.
3-Pyridinecarbonitrile: This compound lacks the amino, ethyl, and methyl groups.
Uniqueness
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- is unique due to the presence of the amino, ethyl, and methyl groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it distinct from other similar compounds.
Properties
CAS No. |
52833-35-9 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-amino-5-ethyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-3-7-5-12-9(11)8(4-10)6(7)2/h5H,3H2,1-2H3,(H2,11,12) |
InChI Key |
OWHDFRHTKXOOCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=C1C)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)

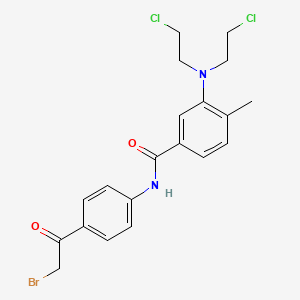

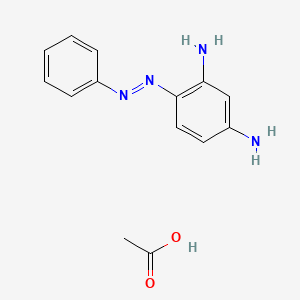
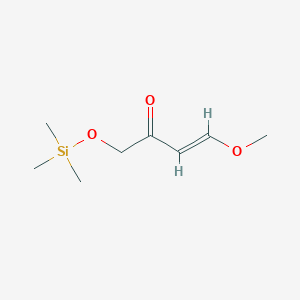
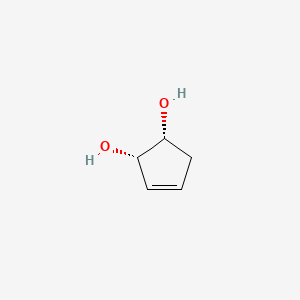
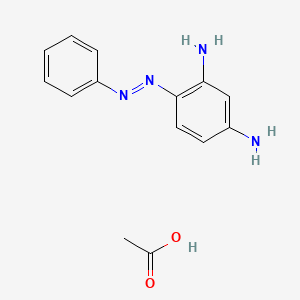
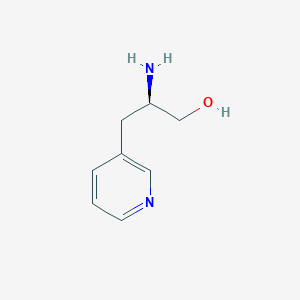
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)

